3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to yield 2-methyl-4-oxoquinazoline.
Substitution Reaction: The 2-methyl-4-oxoquinazoline is then subjected to a substitution reaction with 3-bromoaniline to form 3-(2-methyl-4-oxoquinazolin-3-yl)aniline.
Amidation Reaction: Finally, the 3-(2-methyl-4-oxoquinazolin-3-yl)aniline is reacted with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-hydroxyquinazolin-3-yl)phenyl]propanamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with quinazolinone derivatives.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide involves the inhibition of specific enzymes and molecular targets. The quinazolinone core is known to interact with kinases and other proteins involved in cell signaling pathways. This interaction can lead to the inhibition of cancer cell growth and proliferation by blocking the activity of these enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
- 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-hydroxyquinazolin-3-yl)phenyl]propanamide
- 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Uniqueness
3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is unique due to its specific substitution pattern and the presence of both methoxy and quinazolinone moieties. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17-26-23-9-4-3-8-22(23)25(30)28(17)20-7-5-6-19(16-20)27-24(29)15-12-18-10-13-21(31-2)14-11-18/h3-11,13-14,16H,12,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQIVUCUYSZCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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